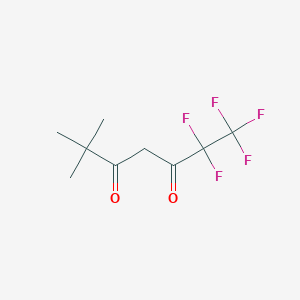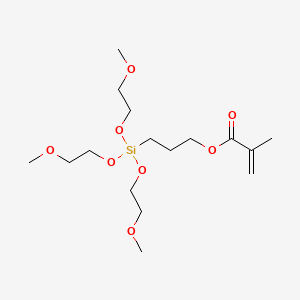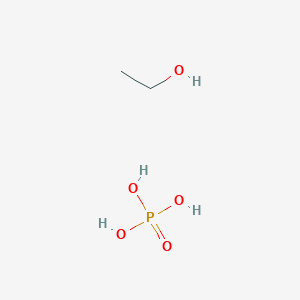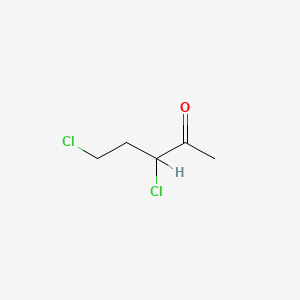
1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione
描述
1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione is a fluorinated organic compound with the molecular formula C9H11F5O2. It is known for its unique chemical properties due to the presence of multiple fluorine atoms and a diketone structure. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione typically involves the reaction of fluorinated precursors with diketone compounds. One common method includes the reaction of 1,1,1,2,2-pentafluoro-2-bromoethane with acetylacetone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives of the original compound .
科学研究应用
1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Materials Science: Employed in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent due to its fluorinated structure.
作用机制
The mechanism of action of 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The diketone structure facilitates the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications .
相似化合物的比较
Similar Compounds
1,1,1,2,2-Pentafluoro-3,5-heptanedione: Similar structure but lacks the dimethyl groups.
1,1,1,2,2-Pentafluoro-2,4-pentanedione: Shorter carbon chain and different positioning of the diketone groups.
Uniqueness
1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione is unique due to its combination of fluorine atoms and dimethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These features make it particularly valuable in applications requiring high-performance materials and reagents .
属性
IUPAC Name |
1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F5O2/c1-7(2,3)5(15)4-6(16)8(10,11)9(12,13)14/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTQCEGWFGHNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175730 | |
| Record name | 4H,4H-Perfluoro-6,6-dimethylheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2145-68-8 | |
| Record name | 1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2145-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002145688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H,4H-Perfluoro-6,6-dimethylheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione influence the volatility of its vanadium chelates?
A: 1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione is a fluorinated β-diketone. Research has shown that incorporating fluorine atoms into β-diketones increases the volatility of their metal chelates []. This is likely due to the highly electronegative fluorine atoms reducing the overall polarity of the molecule, thus decreasing intermolecular forces and favoring vaporization. Specifically, the study observed that vanadium (III) chelates of fluorinated β-diketones, including 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione, exhibited high volatility with minimal decomposition, even in air [].
Q2: What are the thermal stability differences between vanadium(III) and oxovanadium(IV) chelates with 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione?
A: The research by [] reveals a significant difference in thermal stability between vanadium(III) and oxovanadium(IV) chelates with 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione. While the vanadium(III) chelates demonstrate high thermal stability up to 280-320°C in the absence of air, the oxovanadium(IV) counterparts exhibit partial decomposition at temperatures as low as 150°C and complete decomposition between 180-240°C []. This difference highlights the impact of the metal's oxidation state on the stability of the resulting chelate complex.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















